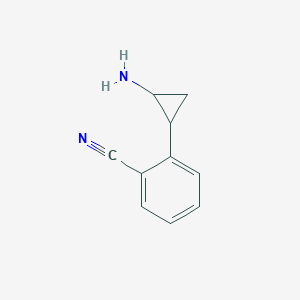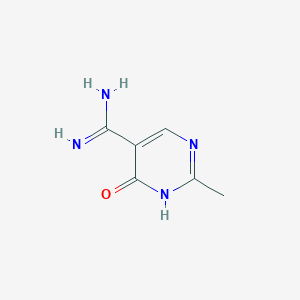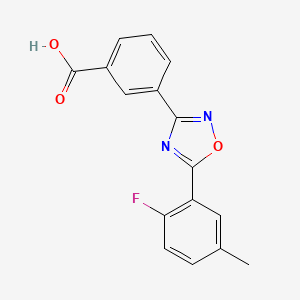
2-Bromo-3,5,6-trifluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,5,6-trifluoroaniline is an organic compound with the molecular formula C6H3BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-3,5,6-trifluoroaniline can be synthesized through several methods. One common approach involves the bromination of 3,5,6-trifluoroaniline. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,5,6-trifluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,5,6-trifluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,5,6-trifluoroaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,5,6-trifluoroaniline
- 6-Bromo-2,3,4-trifluoroaniline
- 4-Bromo-2,3,5,6-tetrafluoroaniline
Uniqueness
2-Bromo-3,5,6-trifluoroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H3BrF3N |
|---|---|
Molekulargewicht |
225.99 g/mol |
IUPAC-Name |
2-bromo-3,5,6-trifluoroaniline |
InChI |
InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)5(10)6(4)11/h1H,11H2 |
InChI-Schlüssel |
ZXYBDFMOZPSKES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)Br)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)




![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)





![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)


